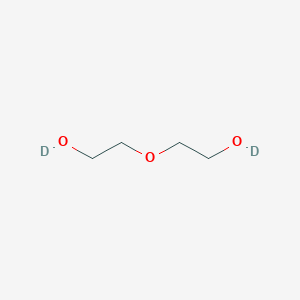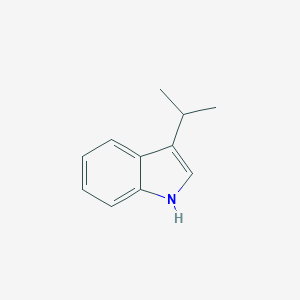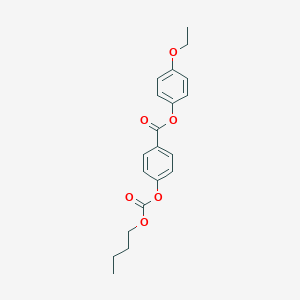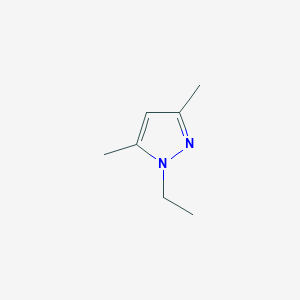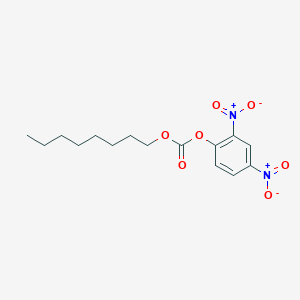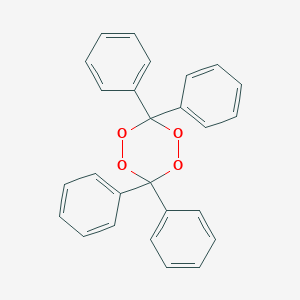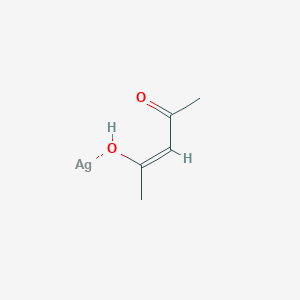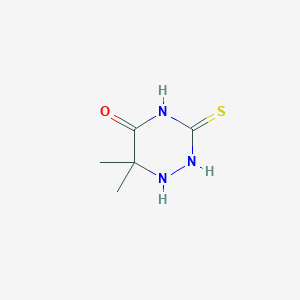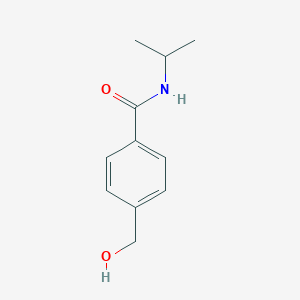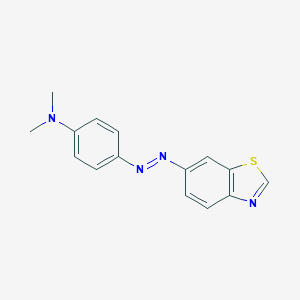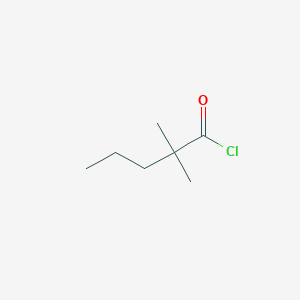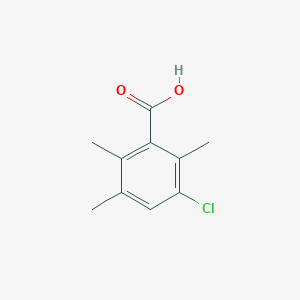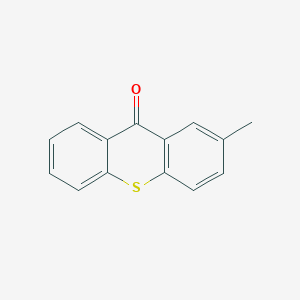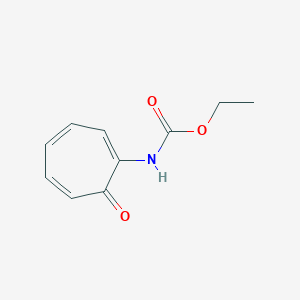![molecular formula C18H11N3O2 B097775 (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one CAS No. 17306-34-2](/img/structure/B97775.png)
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial membrane potential. Additionally, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce DNA damage and oxidative stress in cancer cells, leading to cell death. Moreover, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is its potential as a fluorescent probe for the detection of metal ions, including copper and zinc. Additionally, this compound has shown to have potent anticancer and antibacterial properties. However, one of the limitations of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is its complex synthesis process, which requires careful optimization of reaction conditions for high yield and purity.
Orientations Futures
There are several future directions for the research on (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one. One of the potential directions is the development of new anticancer agents based on this compound. Additionally, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one can be further investigated for its antibacterial and antifungal properties, with the aim of developing new antibiotics. Moreover, the potential of this compound as a fluorescent probe for the detection of metal ions can be explored further for its applications in material science and environmental monitoring.
Méthodes De Synthèse
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one can be synthesized using various methods, including the condensation reaction between 8-hydroxyquinoline and 5-amino-2-methylquinoline in the presence of acetic acid and acetic anhydride. Another method involves the reaction between 8-hydroxyquinoline and 5-chloro-2-methylquinoline in the presence of a base, followed by the addition of an amine. The synthesis of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is a complex process that requires careful optimization of reaction conditions for high yield and purity.
Applications De Recherche Scientifique
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation. Additionally, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Moreover, this compound has shown potential as a fluorescent probe for the detection of metal ions, including copper and zinc.
Propriétés
Numéro CAS |
17306-34-2 |
|---|---|
Nom du produit |
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one |
Formule moléculaire |
C18H11N3O2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
5-(8-hydroxyquinolin-5-yl)iminoquinolin-8-one |
InChI |
InChI=1S/C18H11N3O2/c22-15-7-5-13(11-3-1-9-19-17(11)15)21-14-6-8-16(23)18-12(14)4-2-10-20-18/h1-10,22H |
Clé InChI |
BKMFKTWEULWQIS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4 |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



